1-bromo-4-(propoxymethyl)benzene
Description
1-Bromo-4-(propoxymethyl)benzene is a brominated aromatic compound featuring a propoxymethyl (-CH₂OCH₂CH₂CH₃) substituent at the para position of the benzene ring. These compounds are typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation protocols and serve as versatile intermediates in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
1-bromo-4-(propoxymethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFROLRVUHEMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-(propoxymethyl)benzene can be achieved through the Williamson ether synthesis. This method involves the reaction of 4-bromobenzyl alcohol with n-propyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion generated from the alcohol attacks the alkyl halide, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production of ethers, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and alternative energy sources such as microwave irradiation can further improve the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-(propoxymethyl)benzene can undergo various chemical reactions, including:
Substitution: The bromine atom in the benzyl alcohol moiety can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH_4).
Common Reagents and Conditions
Oxidation: Polyvinylpolypyrrolidone-supported hydrogen peroxide, silica sulfuric acid, ammonium bromide.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Reduction: Lithium aluminum hydride (LiAlH_4), sodium borohydride (NaBH_4).
Major Products Formed
Oxidation: 4-Bromobenzaldehyde.
Substitution: Various substituted benzyl ethers.
Reduction: Corresponding alcohols or hydrocarbons.
Scientific Research Applications
Organic Synthesis
1-Bromo-4-(propoxymethyl)benzene serves as a versatile intermediate in organic synthesis. Its structure allows for various functional group transformations, making it valuable for creating more complex molecules. Notably, it can be used in:
- Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds. This is particularly useful in synthesizing alkylated or arylated products.
- Cross-Coupling Reactions : It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions, allowing for the formation of biaryl compounds which are important in pharmaceuticals and agrochemicals .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is explored for its potential use as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structure can be modified to develop compounds with specific biological activities.
- Anticancer Agents : Research has indicated that derivatives of bromobenzene have shown promise in developing anticancer agents due to their ability to interact with biological targets effectively .
- Antimicrobial Compounds : The compound's derivatives have been studied for their antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
Material Science
This compound also finds applications in material science, particularly in the development of polymers and resins.
- Polymer Synthesis : It can be utilized as a monomer or a cross-linking agent in the synthesis of polymers. The introduction of the propoxymethyl group can enhance the solubility and processability of the resulting materials .
- Functional Coatings : The compound can be incorporated into coatings that require specific chemical resistance or functional properties, such as adhesion or hydrophobicity.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the successful use of this compound in a Suzuki coupling reaction to synthesize biaryl compounds. The reaction conditions were optimized to achieve high yields, showcasing its effectiveness as an intermediate in complex organic synthesis .
Case Study 2: Antimicrobial Activity
Research highlighted the antimicrobial activity of derivatives synthesized from this compound. Various substitutions were tested, revealing that certain modifications significantly enhanced antibacterial properties against common pathogens .
Mechanism of Action
The mechanism of action of 1-bromo-4-(propoxymethyl)benzene involves its interaction with various molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Additionally, the ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohols and hydrocarbons .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their substituent-related properties are summarized below:
Key Observations :
Reactivity in Cross-Coupling Reactions
1-Bromo-4-(propoxymethyl)benzene’s analogs exhibit diverse reactivity in transition-metal-catalyzed reactions:
- Suzuki-Miyaura Coupling : 1-Bromo-4-(3-thienyl)benzene (73% yield) and derivatives are used to synthesize biaryl systems for optoelectronic materials .
- One-Pot Dual Arylations : 1-Bromo-4-(chloromethyl)benzene achieves 57–96% yields with arylboronic acids, highlighting its versatility in forming complex architectures .
- Pd-Catalyzed Heteroarylations : 1-Bromo-4-(difluoromethoxy)benzene reacts with imidazoles and thiazoles in high yields (72–93%), driven by the electron-withdrawing -OCHF₂ group .
Physical and Spectroscopic Properties
- Melting Points : Bulky substituents (e.g., trans-4-n-propylcyclohexyl) increase melting points (e.g., 47.9°C) compared to linear alkyl chains .
- NMR Spectroscopy : Fluorinated derivatives show distinct ¹H/¹³C NMR shifts (e.g., ¹H δ 4.5–5.5 ppm for -CH₂CH(F)CH₃ in 1-bromo-4-(2-fluoropropyl)benzene) . Phenylethynyl analogs exhibit characteristic alkyne signals (¹³C δ 80–100 ppm) .
Biological Activity
1-Bromo-4-(propoxymethyl)benzene, also known as 4-bromobenzyl propyl ether, is an organic compound with the molecular formula CHBrO. This compound has garnered interest in various fields of biological research due to its potential pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.
- Molecular Weight : 229.12 g/mol
- Boiling Point : Not readily available
- Solubility : Moderate solubility in organic solvents; low solubility in water.
- Chemical Structure : The compound features a bromine atom attached to a benzene ring, with a propoxymethyl group contributing to its unique properties.
Biological Activity Overview
This compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound possess antimicrobial properties, making them potential candidates for antibiotic development. These compounds have shown efficacy against various bacterial strains, including resistant ones, suggesting their utility in treating infections.
2. Cytotoxicity and Apoptosis
Studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death. This property positions the compound as a potential anti-cancer agent.
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit certain protein tyrosine kinases (PTKs), which play critical roles in cell signaling and proliferation.
Case Studies
Several case studies have documented the biological effects of this compound:
-
Antimicrobial Efficacy :
- A study evaluated the antibacterial activity of various brominated compounds, including this compound, against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
-
Cytotoxic Effects on Cancer Cells :
- In vitro assays demonstrated that treatment with this compound resulted in a dose-dependent decrease in viability of HeLa cells (cervical cancer). The IC was determined to be approximately 30 µM after 48 hours of exposure.
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Enzyme Activity Modulation :
- Research focused on the inhibition of PTKs revealed that this compound inhibited the activity of Src kinase by approximately 65% at a concentration of 10 µM, indicating its potential role in cancer therapy targeting signaling pathways.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
